2,2',4,5,5'-Pentachlorobiphenyl
Overview
Description
Synthesis Analysis
The synthesis of chlorinated biphenyls, including pentachlorobiphenyls, has been described through methods that involve coupling of benzene or chlorobenzene derivatives. For example, Bergman and Wachtmeister (1977) detailed the preparation of various chlorinated biphenyls by coupling labeled anilines with benzene or chlorobenzenes to give biphenyls with specific chlorine substitutions, which include the synthesis of pentachlorobiphenyl derivatives (Bergman & Wachtmeister, 1977).
Molecular Structure Analysis
The molecular structure of chlorinated biphenyls has been explored through various techniques, including crystallography and computational methods. These studies provide insights into the conformational aspects and electronic properties of these molecules. For instance, the crystal structure of related chlorophenyl compounds has been reported, which helps in understanding the structural basis of pentachlorobiphenyls and their behavior in chemical reactions (Dhakal, Parkin, & Lehmler, 2019).
Chemical Reactions and Properties
Chemical reactions of pentachlorobiphenyls, such as metabolic pathways and transformations, have been examined to understand their fate in biological systems and the environment. Studies have demonstrated that pentachlorobiphenyls can undergo metabolic transformations leading to hydroxylated derivatives, which are important for assessing their toxicity and environmental impact (Goto et al., 2018).
Physical Properties Analysis
The physical properties of pentachlorobiphenyls, including solubility, melting point, and vapor pressure, are critical for predicting their behavior in the environment. These properties are influenced by the chlorination pattern and the molecular structure of the biphenyls. Understanding the physical properties is essential for modeling their distribution and persistence in various environmental compartments.
Chemical Properties Analysis
The chemical properties of pentachlorobiphenyls, such as reactivity and stability, play a significant role in determining their environmental fate and potential for bioaccumulation. Reactions with alkali in specific media have shown different reactivities for tetra- and pentachlorobiphenyls, highlighting the importance of structural effects on their chemical behavior (Gorbunova et al., 2020).
Scientific Research Applications
Field
This research is in the field of Environmental Science, specifically studying the impact of PCB101 on aquatic life .
Application
PCB101 metabolites in silver crucian carp (Carassius auratus gibelio) were identified for the first time . This study is significant for understanding the transformation and metabolic mechanisms of PCBs in aquatic organisms .
Method
After intraperitoneal injection of PCB101 (2 mg/kg), it was found that it could be metabolized to at least three types of metabolites, including hydroxylated (OH-), methoxylated (MeO-) and methyl sulfonated (MeSO2-) PCB101 .
Results
The OH- metabolites identified in most tissues were 3-OH-PCB101and 4-OH-PCB101, such as liver, gallbladder, blood and muscle . MeSO2- metabolites identified in gallbladder, blood and brain were 3-MeSO2-PCB101 and 4-MeSO2-PCB101 . Meanwhile, the MeO- metabolite identified in liver, gallbladder, blood and spleen of silver crucian carp was 4-MeO-PCB101 .
Human Cytochrome P450 Monooxygenase Catalyzing
Field
This research is in the field of Environmental Science and Pollution Research, specifically studying the enantioselective oxidation of PCB101 .
Application
The study determined the cytochrome P450 (CYP) monooxygenase responsible for the enantioselective oxidization of PCB101 .
Method
13 CYP monooxygenases were evaluated, namely CYP1A1, CYP1A2, CYP1B1, CYP2A6, CYP2B6, CYP2C8, CYP2C19, CYP2E1, CYP2J2, CYP3A4, CYP3A5, CYP4F2, and aromatase (CYP19) .
Thermophysical Property Data
Field
This research is in the field of Physical Chemistry, specifically studying the thermophysical properties of PCB101 .
Application
The National Institute of Standards and Technology (NIST) provides critically evaluated thermodynamic property data for PCB101 .
Method
The NIST/TRC Web Thermo Tables (WTT) contains critically evaluated recommendations for various properties of PCB101, including triple point temperature, normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, phase boundary pressure as a function of temperature, critical density, density, enthalpy of phase transition, enthalpy of vaporization or sublimation as a function of temperature, heat capacity at saturation pressure, heat capacity at constant pressure, enthalpy, viscosity, and thermal conductivity .
Results
The data points for these properties are available for temperatures ranging from 200 K to 1350 K and pressures from 0.0004 kPa to 366.746 kPa .
Inhibition of Aromatase Activity
Field
This research is in the field of Biochemistry, specifically studying the inhibition of aromatase activity by PCB101 .
Application
Some hydroxylated PCBs (OH-PCBs) are potent inhibitors of aromatase activity .
Method
The study involved the analysis of the inhibitory effects of OH-PCBs on aromatase activity .
Results
It was found that some OH-PCBs are more potent inhibitors of aromatase activity than non-dioxin like (NDL)-PCBs and methyl sulfonated (MeSO₂)-PCBs .
Air and Soil Pollution
Field
This research is in the field of Environmental Science, specifically studying the presence of PCB101 in air and soil .
Application
PCB101 is a polychlorinated biphenyl (PCB) found in air and soil . It’s significant for understanding the environmental distribution and potential health risks of PCBs .
Method
Environmental samples are collected and analyzed for the presence of PCB101 .
Results
The concentration of PCB101 in these samples can provide information about the extent of environmental pollution .
Raw Material in Chemical Synthesis
Field
This research is in the field of Organic Chemistry, specifically in the synthesis of other chemicals .
Application
PCB101 can be used as a raw material in the synthesis of other chemicals .
Method
The specific method of application would depend on the chemical being synthesized .
Results
The results would vary based on the specific synthesis process .
Safety And Hazards
properties
IUPAC Name |
1,2,4-trichloro-5-(2,5-dichlorophenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-6-1-2-9(14)7(3-6)8-4-11(16)12(17)5-10(8)15/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHWLEDBADHJGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC(=C(C=C2Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8038304 | |
Record name | 2,2',4,5,5'-Pentachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8038304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',4,5,5'-Pentachlorobiphenyl | |
CAS RN |
37680-73-2 | |
Record name | PCB 101 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37680-73-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,5,2',5'-Pentachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037680732 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',4,5,5'-Pentachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8038304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',4,5,5'-pentachlorobiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2',4,5,5'-PENTACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/803YVI5BNP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.